Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate
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Overview
Description
Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate is a complex organic compound with the molecular formula C19H18IN3O5 This compound is characterized by the presence of an iodinated benzoyl group, a piperazine ring, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate typically involves a multi-step process:
Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 4-iodobenzoyl chloride is then reacted with piperazine to form 4-(4-iodobenzoyl)piperazine.
Esterification: The final step involves the reaction of 4-(4-iodobenzoyl)piperazine with methyl 3-nitrobenzoate in the presence of a suitable catalyst, such as triethylamine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-[4-(4-aminobenzoyl)piperazin-1-yl]-3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets. The iodinated benzoyl group and the nitrobenzoate ester are key functional groups that enable the compound to bind to and modulate the activity of target proteins or enzymes. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-nitrobenzoate
- Methyl 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate
- Methyl 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-3-nitrobenzoate
Uniqueness
Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems. This makes it distinct from its bromine, chlorine, and fluorine analogs, which may have different reactivity and biological profiles.
Properties
IUPAC Name |
methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O5/c1-28-19(25)14-4-7-16(17(12-14)23(26)27)21-8-10-22(11-9-21)18(24)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFWESOWXZKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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